This compound, identified as FL-no: 16.127, is a flavor modifier investigated for its safety profile in food. Studies indicate no safety concerns regarding genotoxicity or developmental toxicity at estimated intake levels [, , , , ].
This compound is a halogenated imidazolidine-2,4-dione derivative. Its crystal structure reveals specific spatial arrangements of its substituents, including a short Br⋯N contact [].
This series of compounds are oxime derivatives featuring a piperidine ring linked to a benzophenone moiety. These compounds were synthesized and evaluated for their in vitro antibacterial, antioxidant, and antiproliferative activities. Some compounds within the series demonstrated promising results in these assays [].
This compound is an imidazolidine-2,4-dione derivative with demonstrated antiarrhythmic activity. It also exhibits high affinity for α1-adrenoreceptors [].
This compound, classified as a Mannich base, possesses dual 5-HT1A receptor and serotonin transporter (SERT) affinity. It exhibits antidepressant and anxiolytic properties without significantly affecting locomotor activity [].
This compound, a hydantoin-triazine derivative, acts as a potent 5-HT6 receptor ligand and demonstrates potential therapeutic benefits for CNS disorders, including anxiolytic, procognitive, and anti-obesity effects [].
This bicyclic compound acts as a potent 5-HT2 receptor antagonist, demonstrating greater potency than ritanserin in specific assays. It does not exhibit significant α1 receptor antagonist activity [].
This compound is an imidazolidine-2,4-dione derivative characterized by X-ray crystallography, revealing its planar structure and specific bond angles [].
This series of compounds are imidazolidine-2,4-dione derivatives modified with a triazole ring. They were synthesized and screened for in vitro anticancer activity, with some demonstrating promising results, particularly against PC3, DU-145, and MCF7 cell lines [].
5‐Arylimidazolidine‐2,4‐dione Derivatives with 4‐(3‐chlorophenyl)piperazinylmethyl Moiety
This series of compounds, designed through computer-aided ligand design, targets both 5-HT1A receptors and SERT, demonstrating antidepressant and anxiolytic effects. Compound 5 within this series showed notable efficacy in preclinical models [].
This spirofluorenehydantoin derivative exhibits potent inhibitory activity against the ABCB1 efflux pump and demonstrates cytotoxic and antiproliferative properties, particularly in multidrug-resistant T-lymphoma cells [].
This compound is a potent inhibitor of AKR1C3, an enzyme involved in androgen formation, and exhibits AR antagonist activity. It is investigated as a potential therapeutic agent for castration-resistant prostate cancer [].
Relevance:
1-Aryl-3-(4-quinolon-2-yl)ureas (Series 5a-e)
Compound Description:
This series of quinolone analogs demonstrates in vitro antimalarial activity against chloroquine-resistant Plasmodium falciparum [].
Relevance:
5,5-Dimethyl-3-(4-nitronaphthalen-1-yl)imidazolidine-2,4-dione (Compound 16) and 5,5-Dimethyl-3-(4-nitronaphthalen-1-yl)-2-thioxoimidazolidin-4-one (Compound 17)
Compound Description:
These compounds represent structural analogs of 3-((4-nitronaphthalen-1-yl)amino)benzoic acid (compound 1), which is an AKR1C3 inhibitor. They were synthesized as part of a study focusing on developing novel AKR1C3 inhibitors for potential therapeutic applications [].
This phenytoin derivative, synthesized via N-alkylation and click chemistry, exhibits potent antiviral activity against human metapneumovirus (HMPV). It demonstrates a favorable selectivity index and inhibits viral replication at various stages, including adsorption, penetration, and early replication [].
N‐Mannich Bases Derived from 5‐Cyclopropyl‐5‐phenyl‐hydantoins (Series 3-24)
This series of compounds comprises N-Mannich bases synthesized from hydantoin precursors. These derivatives were evaluated for anticonvulsant activity in various animal models, including MES and scPTZ tests. Notably, compound 3 within this series exhibited significant potency, surpassing the reference drugs phenytoin and ethosuximide [].
DV-7028 is a selective 5-HT2A-receptor antagonist that exhibits dose-dependent hypotensive and bradycardic effects in rats. Its mechanism of action involves both peripheral and central nervous system pathways [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.